2-aminocyclobutane-1,3-diol hydrochloride
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Overview
Description
2-aminocyclobutane-1,3-diol hydrochloride is a cyclic amino alcohol with the molecular formula C4H10ClNO2. This compound is an important intermediate in the synthesis of various biologically active compounds, including nucleosides, antitumor, antiviral, and antibacterial agents. It is also used as a chiral building block in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminocyclobutane-1,3-diol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-aminocyclobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
2-aminocyclobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including nucleosides and other bioactive compounds.
Medicine: It is involved in the development of antitumor, antiviral, and antibacterial agents, contributing to the advancement of therapeutic drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminocyclobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that exert their effects through various biochemical pathways. For example, it may be involved in the inhibition of specific enzymes or the modulation of receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-aminocyclopentane-1,3-diol hydrochloride: Similar in structure but with a five-membered ring.
2-aminocyclohexane-1,3-diol hydrochloride: Similar in structure but with a six-membered ring.
2-aminocyclobutane-1,2-diol hydrochloride: Similar in structure but with different hydroxyl group positions.
Uniqueness
2-aminocyclobutane-1,3-diol hydrochloride is unique due to its specific ring size and the position of the amino and hydroxyl groups. This unique structure allows it to participate in specific chemical reactions and serve as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
2751614-52-3 |
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Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-aminocyclobutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-4-2(6)1-3(4)7;/h2-4,6-7H,1,5H2;1H |
InChI Key |
XHTOYYLYFAEWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1O)N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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